Benzoic acid;1-hydroperoxypropan-1-ol

Description

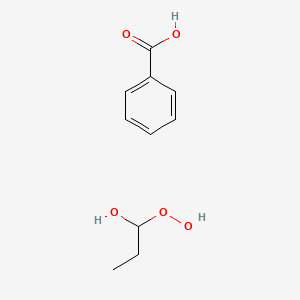

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . Its derivatives, such as aspirin and vanillic acid, are critical in medicinal and industrial applications . The compound "Benzoic acid;1-hydroperoxypropan-1-ol" combines benzoic acid with 1-hydroperoxypropan-1-ol, a hydroperoxide derivative of propanol. Hydroperoxides are reactive oxygen-containing compounds often involved in oxidation reactions. Further research is needed to elucidate its stability, reactivity, and biological activity.

Properties

CAS No. |

138806-33-4 |

|---|---|

Molecular Formula |

C10H14O5 |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

benzoic acid;1-hydroperoxypropan-1-ol |

InChI |

InChI=1S/C7H6O2.C3H8O3/c8-7(9)6-4-2-1-3-5-6;1-2-3(4)6-5/h1-5H,(H,8,9);3-5H,2H2,1H3 |

InChI Key |

NFOUIDPAGXTJPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(O)OO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzoic acid typically involves the oxidation of toluene using potassium permanganate or chromic acid. Another method involves the hydrolysis of benzamide or the decarboxylation of phthalic acid .

1-hydroperoxypropan-1-ol can be synthesized by the hydroperoxidation of propanol using hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically involve a controlled temperature and pH to ensure the stability of the peroxide .

Industrial Production Methods

Industrial production of benzoic acid often involves the catalytic oxidation of toluene in the presence of cobalt or manganese naphthenates as catalysts. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;1-hydroperoxypropan-1-ol undergoes various chemical reactions, including:

Reduction: Benzoic acid can be reduced to benzyl alcohol, and 1-hydroperoxypropan-1-ol can be reduced to propanol.

Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are common oxidizing agents.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Sulfuric acid, nitric acid, and halogens are used for substitution reactions.

Major Products Formed

Oxidation: Benzoyl peroxide, propanoic acid.

Reduction: Benzyl alcohol, propanol.

Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.

Scientific Research Applications

Benzoic acid;1-hydroperoxypropan-1-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.

Medicine: Investigated for its potential use in drug formulations and as an antimicrobial agent.

Industry: Used in the production of polymers, resins, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid;1-hydroperoxypropan-1-ol involves its ability to interact with cellular components and disrupt metabolic processes. Benzoic acid inhibits the growth of mold, yeast, and some bacteria by interfering with their cellular respiration . 1-hydroperoxypropan-1-ol acts as an oxidizing agent, causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Table 1: Extraction Properties of Organic Acids

Physicochemical Properties

Benzoic acid’s solubility in hydrophobic phases contributes to its high diffusivity, making it more mobile in membrane-based systems than acetic acid or phenol . The hydroperoxide group in 1-hydroperoxypropan-1-ol likely enhances reactivity, but its impact on the compound’s solubility or stability remains uncharacterized in the literature.

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) and their cross-factor (JB) strongly correlate with oral LD₅₀ in mice . For example, higher 0JA values (zero-order connectivity) reduce toxicity, while increased 1JA (first-order connectivity) elevates it. Comparable data for hydroperoxide-containing analogs is absent, but peroxides generally pose higher acute toxicity risks due to oxidative stress.

Antioxidant Activity

Benzoic acid derivatives (e.g., vanillic acid) exhibit moderate antioxidant activity, whereas cinnamic acid derivatives (e.g., ferulic acid) are superior due to resonance stabilization of their radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.